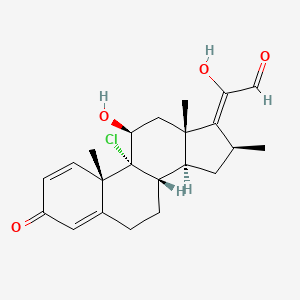
Quinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conquinamine is a stereoisomer of this compound . It is derived from the bark of Cinchona pubescens Vahl and C. rosulenta How., which are species of the Rubiaceae family . The molecular formula of Conthis compound is C19H24N2O2 .
Molecular Structure Analysis
The molecular structure of Conthis compound consists of 19 Carbon atoms, 24 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight is 312.41 .
Physical and Chemical Properties Analysis
Conthis compound has a melting point of 123°C . It is slightly soluble in water but freely soluble in alcohol, chloroform, and ether . The density is 1.3±0.1 g/cm³ .
Applications De Recherche Scientifique
Chromatographie Enantiosélective
La Quinamine est utilisée comme phase stationnaire chirale en chromatographie enantiosélective. Cette application est essentielle pour séparer les énantiomères dans un mélange, ce qui est important dans l'industrie pharmaceutique où l'activité biologique des composés chiraux peut varier en fonction de leur stéréochimie .
Synthèse de Médicaments Antipaludiques
La structure de base de la quinoléine de la this compound sert de structure de départ dans la synthèse de médicaments antipaludiques tels que la chloroquine, la pyriméthamine et la méfloquine. Cela met en évidence son importance en chimie médicinale pour le développement de traitements contre le paludisme .
Synthèse Stéréosélective
La this compound offre une plate-forme pour le développement de stratégies synthétiques uniques, en particulier pour la synthèse stéréosélective. Cela est important pour créer des composés avec des arrangements spatiaux spécifiques qui peuvent influencer leur activité biologique .
Recherche sur la Photosynthèse
Les Quinones, la classe de composés à laquelle appartient la this compound, jouent un rôle de transporteurs d'électrons dans la photosynthèse. Cette application est essentielle pour comprendre la conversion d'énergie dans les plantes et pourrait avoir des implications pour la recherche sur l'énergie solaire .
Propriétés Similaires aux Vitamines
Les Quinamines présentent des propriétés similaires aux vitamines et sont étudiées pour leur potentiel à prévenir et à traiter diverses maladies telles que l'ostéoporose et les maladies cardiovasculaires en raison de leurs effets bénéfiques .
Applications Antibactériennes
Des recherches ont montré que les dérivés de la quinone, y compris la this compound, possèdent des activités antibactériennes. Cela en fait des candidats pour la conception et la synthèse de nouveaux agents antibactériens, ce qui est crucial étant donné l'augmentation des bactéries résistantes aux antibiotiques .
Safety and Hazards
When handling Conquinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Conquinamine can be achieved through a multi-step process starting with commercially available starting materials. The synthesis pathway involves the formation of the pyrrolidine ring followed by the introduction of the quinoline moiety. The final step involves the formation of the amine group on the pyrrolidine ring.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "2-amino-5-chloropyridine", "1,3-dichloroacetone", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxyphenylacetic acid from 2,5-dimethoxybenzaldehyde and ethyl acetoacetate via Claisen-Schmidt condensation reaction in the presence of ammonium acetate.", "Step 2: Synthesis of 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine from 2,5-dimethoxyphenylacetic acid and 2-amino-5-chloropyridine via Vilsmeier-Haack reaction in the presence of sulfuric acid.", "Step 3: Synthesis of 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine from 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine and 1,3-dichloroacetone via a Mannich reaction in the presence of sodium borohydride.", "Step 4: Synthesis of Conquinamine from 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine by reduction of the pyridine ring with sodium borohydride followed by the introduction of the amine group via reaction with ethylamine in the presence of acetic acid and sodium hydroxide." ] } | |
Numéro CAS |
464-86-8 |
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1 |
Clé InChI |
ALNKTVLUDWIWIH-JCTKKGROSA-N |
SMILES isomérique |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |
SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
SMILES canonique |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
Apparence |
Yellow powder |
Origine du produit |
United States |
Q1: What is conquinamine and where is it found?
A1: Conthis compound is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.
Q2: What is the structure of conthis compound?
A2: While the provided research papers do not delve into the specific spectroscopic data of conthis compound, they do confirm its isolation alongside other characterized alkaloids []. Conthis compound is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate conthis compound from these related alkaloids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

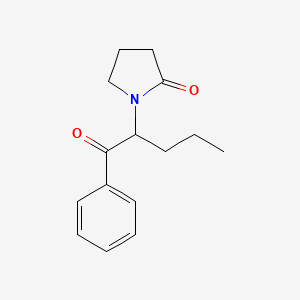

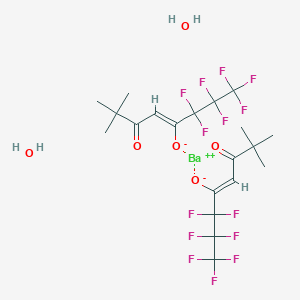

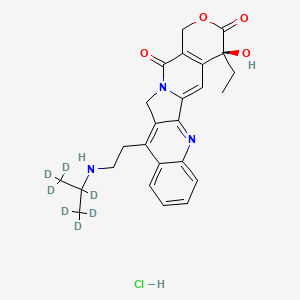
![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)
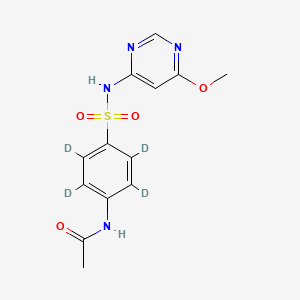
![D-[3-13C]Ribose](/img/structure/B583934.png)
